molecular formula C11H8FNO2 B1386001 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione CAS No. 1030420-86-0

1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1386001
M. Wt: 205.18 g/mol
InChI Key: MFKSVTITEWJBHH-UHFFFAOYSA-N
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Description

The compound “1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The 2,5-dione indicates the presence of two carbonyl (C=O) groups at the 2nd and 5th positions of the pyrrole ring. The 1-(2-fluoro-4-methylphenyl) indicates a phenyl (a six-membered aromatic ring) attached at the 1st position of the pyrrole ring, which is further substituted with a fluorine atom at the 2nd position and a methyl group at the 4th position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Knorr pyrrole synthesis or a similar method, followed by functionalization to introduce the carbonyl groups and the phenyl ring . The fluorine and methyl groups could be introduced onto the phenyl ring through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the aromatic rings and carbonyl groups, which could have implications for its chemical reactivity and physical properties .


Chemical Reactions Analysis

As an aromatic compound, it might undergo electrophilic aromatic substitution reactions. The carbonyl groups could make it a participant in various carbonyl chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings and carbonyl groups could result in relatively high stability and low reactivity under certain conditions .

Future Directions

Future studies could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science, depending on its physical and chemical properties .

properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(13)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKSVTITEWJBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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